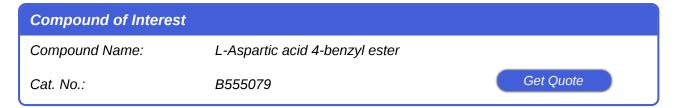


L-Aspartic Acid 4-Benzyl Ester: A Comprehensive Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Aspartic acid 4-benzyl ester, a derivative of the non-essential amino acid L-aspartic acid, is a pivotal building block in the synthesis of peptides and other complex organic molecules. Its unique structural feature, the benzyl ester protecting the β -carboxyl group, allows for regioselective reactions, making it an invaluable tool in the construction of well-defined peptide sequences and other pharmacologically relevant compounds. This technical guide provides an in-depth overview of the physicochemical properties, experimental protocols, and key applications of **L-Aspartic acid 4-benzyl ester**.

Physicochemical Properties

The fundamental physicochemical characteristics of **L-Aspartic acid 4-benzyl ester** are summarized in the table below, providing a quick reference for laboratory use.



Property	Value	Reference
Molecular Formula	C11H13NO4	[1]
Molecular Weight	223.23 g/mol	[2]
Appearance	White to off-white crystalline powder	[3]
Melting Point	~225 °C (decomposes)	[4]
Boiling Point	413.1 °C (Predicted)	[1]
Solubility	Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone; Insoluble in water.	[4]
рКа	3.45 ± 0.19 (Predicted)	[5]
Optical Rotation	$[\alpha]^{20}/D = +26 \pm 2^{\circ} \text{ (c=1 in 1N)}$	[3]
CAS Number	2177-63-1	[4]

Experimental Protocols Synthesis of L-Aspartic Acid 4-Benzyl Ester

A common method for the synthesis of **L-Aspartic acid 4-benzyl ester** involves the selective esterification of the β -carboxyl group of L-aspartic acid. One reported synthesis protocol is as follows:

- To a 500 mL beaker, add 100 mL of anhydrous ether.
- Slowly and dropwise, add 20 mL of concentrated sulfuric acid while stirring and maintaining the temperature at room temperature.
- Subsequently, add 150 mL of benzyl alcohol and remove the ether by stirring well.
- Under reduced pressure, add 26 g of L-aspartic acid to the reaction flask in five batches.



- Stir the reaction mixture for 24 hours at room temperature.
- After 24 hours, add 300 mL of 95% ethanol.
- Slowly add 80 mL of pyridine dropwise through a dropping funnel with vigorous stirring.
- Place the reaction mixture in a refrigerator overnight to allow for precipitation.
- Collect the solid product by filtration.
- Dissolve the solid in 80% ethanol with stirring, then heat and filter the solution.
- Freeze the filtrate for 8 hours, followed by another filtration.
- Lyophilize the final product to obtain pure L-Aspartic acid 4-benzyl ester.[4]

Determination of Melting Point

The melting point of **L-Aspartic acid 4-benzyl ester** can be determined using a standard capillary melting point apparatus.

- Finely powder a small amount of the crystalline L-Aspartic acid 4-benzyl ester.
- Pack the powdered sample into a capillary tube to a height of 2-3 mm.
- Place the capillary tube in the heating block of the melting point apparatus.
- Heat the block at a steady rate of 1-2 °C per minute.
- Observe the sample through the magnifying lens.
- Record the temperature at which the first drop of liquid appears and the temperature at
 which the entire sample becomes a clear liquid. This range represents the melting point.
 Given that the compound decomposes, the melting point will be accompanied by a change in
 color or gas evolution.

Determination of Optical Rotation



The specific rotation of **L-Aspartic acid 4-benzyl ester** is a measure of its optical activity and can be determined using a polarimeter.

- Prepare a solution of L-Aspartic acid 4-benzyl ester in 1N HCl at a concentration of 1 g/100 mL (c=1).
- Calibrate the polarimeter using a blank solution (1N HCl).
- Fill the polarimeter sample tube with the prepared solution, ensuring no air bubbles are present.
- Place the sample tube in the polarimeter and measure the observed rotation (α) at a specified temperature (e.g., 20°C) and wavelength (e.g., the sodium D-line at 589 nm).
- Calculate the specific rotation [α] using the formula: [α] = α / (I * c), where 'I' is the path length of the sample tube in decimeters and 'c' is the concentration in g/mL.

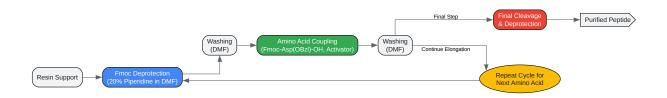
Applications in Peptide Synthesis

L-Aspartic acid 4-benzyl ester is a crucial reagent in solid-phase peptide synthesis (SPPS). The benzyl ester group effectively protects the side-chain carboxyl group of aspartic acid, preventing it from participating in unwanted side reactions during peptide chain elongation. This protection is stable to the conditions used for the removal of the temporary N- α -Fmoc protecting group (piperidine in DMF) but can be readily cleaved under specific conditions, typically catalytic hydrogenation, at the end of the synthesis.

Workflow for Solid-Phase Peptide Synthesis (SPPS) using Fmoc-Asp(OBzl)-OH

The following diagram illustrates the key steps in a typical SPPS cycle incorporating Fmoc-L-Asp(OBzI)-OH.





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SPPS Workflow with Fmoc-Asp(OBzl)-OH

This workflow highlights the cyclical nature of SPPS, where each cycle adds one amino acid residue to the growing peptide chain. The use of **L-Aspartic acid 4-benzyl ester** (in its Fmocprotected form) ensures the integrity of the aspartic acid side chain throughout this process.

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